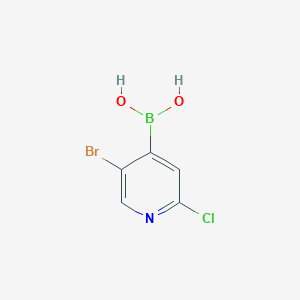

(5-Bromo-2-chloropyridin-4-yl)boronic acid

Description

Properties

IUPAC Name |

(5-bromo-2-chloropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrClNO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZZMCLHPCQEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Br)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661206 | |

| Record name | (5-Bromo-2-chloropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-63-4 | |

| Record name | (5-Bromo-2-chloropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Bromo-2-chloropyridin-4-yl)boronic acid CAS number

An In-depth Technical Guide to (5-Bromo-2-chloropyridin-4-yl)boronic acid for Advanced Pharmaceutical Research

Executive Summary: this compound, identified by CAS number 871329-63-4, is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2] Its trifunctional nature—featuring a boronic acid group, a bromine atom, and a chlorine atom on a pyridine scaffold—offers chemists a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and core applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document explains the causality behind experimental choices and provides detailed protocols to empower researchers in drug discovery and development.

Introduction: A Multifunctional Building Block

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key biological interactions. When functionalized with reactive handles, its utility expands exponentially. This compound is a prime example of such a highly valuable intermediate. Boronic acids have become indispensable in drug discovery, a fact underscored by the FDA approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor containing a boronic acid moiety.[3][4]

This specific reagent, this compound, is particularly powerful because it enables sequential, site-selective modifications. The boronic acid group is ideal for Suzuki-Miyaura cross-coupling, while the two different halide atoms (Br and Cl) can be selectively targeted in subsequent reactions due to their differential reactivity in palladium-catalyzed processes (generally I > Br > OTf > Cl).[5][6] This allows for the controlled, stepwise construction of highly substituted pyridine derivatives, a critical capability for generating diverse compound libraries for biological screening.

Physicochemical Properties and Data

A clear understanding of a reagent's properties is fundamental to its effective use. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 871329-63-4 | [1][2] |

| Molecular Formula | C₅H₄BBrClNO₂ | [1][2] |

| Molecular Weight | 236.26 g/mol | [1] |

| Purity | Typically ≥97% | [2] |

| Appearance | Solid (Form may vary) | [7] |

| Storage Temperature | 2-8°C | [2] |

Synthesis Strategy

The synthesis of multi-substituted pyridines like this compound requires a carefully planned multi-step sequence. While a direct, single-source synthesis protocol is not publicly detailed, a logical and field-proven pathway can be constructed based on established organic chemistry reactions for analogous structures.[8][9] The process begins with a readily available starting material, such as 2-amino-4-chloropyridine, and proceeds through bromination, diazotization to install the second chloro group, and finally, a lithium-halogen exchange followed by borylation.

Caption: Plausible synthetic pathway for this compound.

Causality Behind the Synthetic Route:

-

Bromination: The synthesis starts by installing the bromine atom. Using N-Bromosuccinimide (NBS) is a standard method for electrophilic aromatic bromination on an activated pyridine ring.[8]

-

Diazotization (Sandmeyer Reaction): The amino group is converted into a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures (-30°C to 0°C) to ensure stability.[8][9] This is immediately followed by displacement with a chloride ion, catalyzed by cuprous chloride (CuCl), to yield the dichlorinated intermediate.[8]

-

Borylation: The final step involves converting the C4-Cl bond to a C-B bond. This is typically achieved via a lithium-halogen exchange at the more reactive C4 position using a strong base like n-butyllithium (n-BuLi) at very low temperatures (-78°C) to prevent side reactions. The resulting organolithium species is then quenched with an electrophilic boron source, such as triisopropyl borate, followed by an acidic workup to hydrolyze the boronate ester to the final boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this compound is the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[6] This reaction is a cornerstone of drug development due to its mild conditions and high tolerance for a vast range of functional groups.[10]

Mechanistic Overview

The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation. The catalytic cycle consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., an aryl bromide) of the coupling partner, forming a Pd(II) complex.

-

Transmetalation: The organic group from the activated boronic acid (in the form of a boronate complex) is transferred to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with an aryl halide. Optimization is crucial for maximizing yield and purity.[5]

Reagents & Equipment:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl halide (e.g., aryl bromide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

-

Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane/H₂O mixture, 4:1 v/v, 5 mL).

-

Reaction Execution: Seal the vessel and heat the mixture with vigorous stirring to 80-100°C. The optimal temperature and time depend on the reactivity of the substrates.

-

Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the base and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Causality Behind Experimental Choices

-

Choice of Catalyst: Pd(PPh₃)₄ is a versatile and common choice, but other catalysts with specialized ligands (e.g., phosphine-based ligands like PCy₃ or Buchwald's biaryl phosphine ligands) can be superior for challenging substrates, such as sterically hindered partners or less reactive aryl chlorides.[10][11]

-

Choice of Base: The base is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[11] Inorganic bases like K₂CO₃ or Cs₂CO₃ are frequently used, often in an aqueous phase, which can accelerate the reaction.

-

Choice of Solvent: The solvent must solubilize the reactants and be stable at the reaction temperature. Biphasic systems (e.g., Toluene/Water or Dioxane/Water) are highly effective for Suzuki couplings, facilitating both the organic and inorganic components of the reaction.[6][12]

Role in Drug Discovery & Medicinal Chemistry

The incorporation of boron-containing motifs, especially boronic acids, has become a powerful strategy in drug design.[3][13] These compounds can act as transition-state analogues to inhibit enzymes, forming reversible covalent bonds with active site residues.

This compound serves as a "scaffold-decorating" tool. Using the protocol described above, medicinal chemists can couple a wide array of R² groups (from other boronic acids or aryl halides) at the C4 position. The remaining C2-Cl and C5-Br bonds can then be addressed in subsequent coupling reactions, allowing for the systematic exploration of the chemical space around the pyridine core. This approach is fundamental to Structure-Activity Relationship (SAR) studies, where researchers fine-tune a molecule's properties to enhance potency and reduce off-target effects.

Caption: Logical workflow for creating a diverse chemical library.

Safety & Handling

As with all laboratory reagents, proper safety precautions are mandatory. Based on available safety data, this compound should be handled with care.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling, provides a reliable and versatile method for synthesizing novel, highly-functionalized pyridine derivatives. By understanding the principles behind its synthesis and application, researchers can fully leverage its potential to accelerate the discovery of next-generation therapeutics.

References

- This compound - AbacipharmTech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJuY64vSC1N3kqafafN_wwGb5GOUGP_K4P-l_7lkMArXIM81MJ8AdcbbdCVkgPMUAosroi8yEQ82HEU8SxYt_83UHlXKVRCo3ajjP1gNC2H2nVt9V9Mxiv1ungK82X]

- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsB3phKKCsML_sgLUZJWmUwnFuRLBimwkE2L5hrMVU-4hxmMbLt7RCMeRvomgARc7lNioQOOlbV2kclg0KrVaBh4npZoelMrWhzfZ06hdISQi5pXflD4ZOSbwy8ZanYvYdPmPhiEfjZ4T_UkFS8aZDQ0CiAaydBk8-xKgKALHNxt6O9osfZCf0L8D2-KOzvcenvdyxZcrVA3vGI0yvCxbd8nB0j-xy_V7qPP4YtCK8AF_D4MbJRw==]

- 5-Bromo-2-chloropyridine-4-boronic acid - AOBChem USA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_RW8zYeB11rGTRyfUFvGXDem15f3MP-j4CdB-Nu6wNtJToU44AsQssA-JPYVu5uASvPkG_OLjvkNTQMqN1Zzk6kqHZ53shFM_5q1vUftSodg3oFeLd9iyDML6RsrO3PpcIAGwag0fotMASIB5wlkwfEIhI2H7zF_DqA==]

- (5-Bromo-2-chloropyridin-3-yl)boronic acid - BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRJP51Th7Vw5As1TyeNZxYNmrmO_gYoANUoLPRTmzjPEaYhvd1JUrtF9Medq3bT9yNu7xgU-4u2YVdKqfRm9JsAG5RleOZ-aCPeaEqlrzFT266D3mACnHcSn7w-vnocAfXF_5E7FjiLEZv6ke1]

- How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE? - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnYBPvMUj5tTv_9Za0IoluelCX-ZhgDYw7abwNf577tnq679ZkrdXuT7h7OxmPmYodOU6bi5gvmAGaX-Wbjmcxl7LYMRBxy-ve2sM9jETvQV_1ALoiWEcaMRSUFfUsc9LaoFLMJrRDazBAcWLdl60hWNj6GSpLajLLccvKcvODEVSSXGF76a1Peg==]

- Suzuki reaction - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9qTJHTxsA-1LOeccB25fQ6ov-Vbr1G9JbKWI_OCgFrs-vxAq1KW4E6kxjDbl7WwXFQsqFHf8B49mxM4U6mf3Siwf52j-l27q8yZgjfVfbGtq6HU_UGKfa89qIE33rwf3oxHI9-n1D]

- (2-Bromo-5-chloropyridin-4-yl)boronic acid - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdf4a7soIL8MkUZiHQY6JpUiSG6XN7wAMkZvAX3-Ws2JaOhRTGLuX68mDFZJgWAcgLPzbl5hp9ZSfg9hVGqxlHx3OsHzzjh-YK2C0YMTkWn7n9Uknb1URMiw91pgCr8y9NOL7gc4qdOWBcFPrqN4_YS0GSfEkg4XTryZ_jhHceeRWhSBDhwyTuTrefYYzWosHf]

- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsnhSE6JCRMuF3wl-9atwWe74V_iJHEuk4PiFN_-eLluLO7ff07_POpTZqtPqkGanhoKYD2wzDZ-ChI68PwoUdNKnqEgVCltyQmmpBkdbjxQZqDKGRw_lKKXAwox3F7RbNWOvaGvjdewGgOQ==]

- Suzuki coupling of different chloropyridines with phenylboronic acids - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0CbipGPqCV38ID1PbU8jC5dOZGruJJcBddGjMgprv5s2qop_dPVXkxij3vCvAPPkz2VPMysaYkCNor3aiRIEiDxnP_eTVjMArPh91871EkWz2hplNEdT87s1eed1nZbjCgUV_xU7A5Y6MToTLGGu451ObYtkGajz0eN0HHmf_dWOVqssv7zN0-cYhFlHVcUFJGCRAmiw4S0Xxd7Ow-tW--dPu6EcI0ZbqUtIOHl1aV5C61w==]

- Suzuki Coupling - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIQVnQCIj2Tr42zOBOq6A13ZywnOM1AnE2u5Ct_UVIwIH-TLUiVwi5ub8BmZWdbuDQXKm8TV_NEyTN3mSJn53BomINj4c5Nfd21gB_CgyZzQl1jbsivTxd561fYxqhn3btzag8nLSJE03H7l1Lpkgxy-TbE8Dmu8hOjrNbecM3]

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyZIY7Lp5A5ll_U-a9q37te5bdzDQIdt0P5PIe8p2bFtIddxcf0bgKnJne4bCTuEyQ9Kq2t3Gxk2ZOvdNo8hYWezj5b6ZwP2GT5H2wTe5KxK8jeIzoI_KVn0Wz5ZvLaJ7ipByLAmuRXPyDwQ==]

- (2-Bromo-5-chloropyridin-4-yl)boronic acid - Sunway Pharm Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExeoMUXuoKljkDef4_-Li3DZ7xPu14q2Ekuke_h4dXBA2lroKGBT2X2Adg5B-e0PQy9DAMaAPeSRi2E8zLamjDsNNR0qZC2K88lZmXlK9KVqJp430xldLdPoVM14qB3pWEAOVv]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8QOFNjqckqowTdwRzpC9FBOuOurRmvb3OCaYBDHxcLJKuvng6zscBciRaflIuL23TMEZxHzqFldtKHQwXZttVd2MM0xjdgEYGmDWFW1BMMlXlp4RdTB7lH78igrzgEkr7pA==]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHskthjYU1I7PoUAl_NfOKsVwI1pbePXdQpMlNZ5k499P3e4Xn89e4haP90vOjSLJuYGm6hvwUqso2q3fN-wke6stvOtmMx-p0_ykF1JKCsH2TPU_0hY9-h_5r4clgBpgFUY_X7spRHaCPHQ==]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOQ_vtAsGD2wQgQUEfpeii_PmpG_8w-mrBRJto51bUG5h6PTYmVlmfyeYG6YtypPhyOtX5K2agqXN8K4Mno3xpKSOhZrz_uD73uzmWspvYov4qBTVeQkslqSwdg6G112RKgpe28603tPt5sF9b96DIgGX5zT3XWP7jKHIB47if972YouT8jsHgdt0J8IolfcHJWRJClJ4E0MLoRP8DR9NUUMbb2oHZ143Fhwwp7IMQdiBnrB6O2AC43zDcbBessBGgusQ=]

Sources

- 1. abacipharma.com [abacipharma.com]

- 2. aobchem.com [aobchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. (2-Bromo-5-chloropyridin-4-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 8. Page loading... [guidechem.com]

- 9. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

(5-Bromo-2-chloropyridin-4-yl)boronic acid molecular weight

An In-Depth Technical Guide to (5-Bromo-2-chloropyridin-4-yl)boronic acid: Properties, Synthesis, and Application in Cross-Coupling Reactions

Introduction

This compound is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. As a substituted pyridinylboronic acid, it serves as a versatile reagent in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. Its unique structure, featuring both a bromine and a chlorine atom on the pyridine ring, offers potential for selective and sequential functionalization, making it a valuable tool for constructing complex molecular architectures.

Boronic acids and their derivatives are renowned for their stability, low toxicity, and versatile reactivity, serving as critical intermediates in the synthesis of numerous biologically active compounds.[1] The incorporation of the pyridine scaffold is a common strategy in drug design, as this heterocycle is a core component of many natural products and pharmaceuticals. This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic strategy, and a detailed protocol for the application of this compound in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[2][3]

Physicochemical Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for proper handling, storage, and application in quantitative chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₄BBrClNO₂ | [4][5][6] |

| Molecular Weight | 236.26 g/mol | [4][5] |

| CAS Number | 871329-63-4 | [4][6] |

| Appearance | Solid (Typically off-white to yellow powder) | [5] |

| InChIKey | MGZZMCLHPCQEIN-UHFFFAOYSA-N | [4] |

| SMILES | B(C1=CC(=NC=C1Br)Cl)(O)O | [4] |

Synthesis Overview

The synthesis of multi-substituted heterocyclic boronic acids like this compound is a multi-step process that typically starts from more common pyridine precursors. While a direct, one-pot synthesis is not commonly reported, a logical synthetic pathway can be devised based on established organometallic methodologies. A plausible route involves the halogenation and diazotization of a commercially available aminopyridine, followed by a halogen-metal exchange and borylation sequence.

For instance, a precursor like 5-Bromo-2,4-dichloropyridine can be synthesized from 2-amino-4-chloropyridine.[7][8] This process involves an initial bromination reaction using N-bromosuccinimide, followed by a diazotization reaction to replace the amino group with a second chlorine atom.[7][8]

From the 5-Bromo-2,4-dichloropyridine intermediate, the boronic acid could be formed via a selective metal-halogen exchange at the more reactive 4-position, followed by reaction with a borate ester. This typically involves:

-

Directed Ortho-Metalation or Halogen-Metal Exchange: Reacting the dihalopyridine with a strong organolithium base (e.g., n-butyllithium or LDA) at very low temperatures (e.g., -78 °C to -100 °C) to selectively replace the chlorine at the C4 position with lithium.

-

Borylation: Quenching the resulting aryllithium intermediate with a trialkyl borate, such as trimethyl borate or triisopropyl borate.

-

Hydrolysis: Acidic workup of the resulting boronate ester to yield the final this compound.

This pathway requires careful control of stoichiometry and temperature to achieve the desired regioselectivity.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction has become one of the most powerful and widely used methods for forming C-C bonds, particularly in the synthesis of biaryls and substituted heterocycles.[2]

The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organic halide (the electrophilic partner).

-

Transmetalation: The organoboron compound (the boronic acid) transfers its organic group to the palladium center. This step is critical and requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (e.g., 4-bromoanisole) (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like XPhos) (1-5 mol%)[9][10]

-

Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-3.0 equivalents)[9]

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)[9]

-

Water (if using a biphasic system, e.g., Dioxane/H₂O 4:1)[9]

-

Inert Gas (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask or sealed vial), magnetic stirrer, heating mantle/block.

-

Purification supplies (Silica gel, solvents for chromatography).

Experimental Workflow:

Caption: A standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

-

Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[9]

-

Insight: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[9]

-

Insight: The choice of catalyst and ligand is crucial. For challenging couplings, more advanced catalyst systems like those based on Buchwald or Herrmann palladacycles may offer higher yields.[2]

-

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and, if required, water (e.g., 1 mL).[9]

-

Insight: The solvent system must be capable of dissolving the reagents to some extent. Aprotic polar solvents like dioxane or DMF are common. The addition of water can sometimes accelerate the reaction.

-

-

Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).[9]

-

Monitoring (Self-Validation): Monitor the progress of the reaction periodically by TLC or LC-MS to determine when the starting material has been consumed.[9]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.[9]

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[9]

-

Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the desired coupled product.

Significance in Drug Discovery

The utility of this compound extends beyond its role as a simple chemical reagent. Boron-containing compounds have emerged as significant players in medicinal chemistry.[11] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), is a proteasome inhibitor used to treat multiple myeloma.[1][12] This success has spurred immense interest in boronic acids as pharmacophores that can form reversible covalent bonds with enzyme active sites.

By using building blocks like this compound, medicinal chemists can rapidly generate libraries of novel compounds. The substituted pyridine moiety can be strategically positioned within a drug candidate to modulate properties such as solubility, metabolic stability, and target binding affinity, accelerating the structure-activity relationship (SAR) studies that are fundamental to modern drug development.[3]

Conclusion

This compound is a valuable and highly versatile building block for synthetic and medicinal chemists. Its well-defined physicochemical properties and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex molecules. The detailed protocols and mechanistic understanding presented in this guide are intended to empower researchers to effectively utilize this reagent in their pursuit of novel therapeutics and advanced materials.

References

- This compound. AbacipharmTech-Global Chemical supplier.

- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem.

- (2-Bromo-5-chloropyridin-4-yl)boronic acid. CymitQuimica.

- How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE?. Guidechem.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.

- 5-Bromo-2-chloropyridine-4-boronic acid. AOBChem USA.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC)

- The Crucial Role of Pyrimidine Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- Examples and highlights of boron chemistry in drug discovery.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. (2-Bromo-5-chloropyridin-4-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 6. aobchem.com [aobchem.com]

- 7. Page loading... [guidechem.com]

- 8. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Structure Elucidation of (5-Bromo-2-chloropyridin-4-yl)boronic acid: A Multi-faceted Analytical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-2-chloropyridin-4-yl)boronic acid is a pivotal heterocyclic building block in contemporary drug discovery, valued for its utility in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling.[1] The precise arrangement of its chloro, bromo, and boronic acid functionalities on the pyridine core dictates its reactivity and suitability for synthesizing targeted therapeutic agents. Boron-containing compounds, particularly boronic acids, have seen a surge in interest in medicinal chemistry, leading to several FDA-approved drugs.[2][3] This guide provides a comprehensive, field-proven framework for the unambiguous structural elucidation of this key intermediate. We will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction, moving beyond mere procedural steps to explain the causal logic behind each analytical choice, ensuring a self-validating and trustworthy characterization process.

Introduction: The Compound and Its Significance

This compound (CAS No: 871329-63-4) is a substituted pyridinylboronic acid with the molecular formula C₅H₄BBrClNO₂ and a molecular weight of approximately 236.26 g/mol .[4][5] Its structural complexity and functional group arrangement make it a highly valuable reagent for introducing the 5-bromo-2-chloropyridin-4-yl moiety into target molecules. The boronic acid group serves as a versatile handle for carbon-carbon bond formation, while the halogen atoms provide additional sites for subsequent chemical modifications.

Given its role as a critical precursor in multi-step pharmaceutical syntheses, rigorous structural confirmation is not merely a formality but a foundational requirement for ensuring the identity, purity, and ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API). This guide establishes the definitive analytical workflow for its characterization.

Caption: 2D Structure of this compound.

Spectroscopic Elucidation: A Foundational Analysis

Spectroscopic methods provide the first line of evidence for the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹¹B) is essential.

Expertise & Causality: We analyze multiple nuclei because each provides a unique and complementary piece of the structural puzzle. ¹H NMR confirms the proton environment, ¹³C NMR maps the carbon backbone, and ¹¹B NMR provides direct evidence for the boronic acid functionality, which is otherwise invisible in standard NMR experiments.

A. ¹H NMR Spectroscopy The pyridine ring of this compound contains two protons. Due to the substitution pattern, they are magnetically non-equivalent and are expected to appear as distinct singlets in the aromatic region of the spectrum, as long-range coupling is typically minimal.

-

H-3: The proton at the C-3 position.

-

H-6: The proton at the C-6 position.

B. ¹³C NMR Spectroscopy Five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the attached electronegative atoms (N, Cl, Br) and the boron atom.

C. ¹¹B NMR Spectroscopy This experiment is a direct and powerful confirmation of the boronic acid group. Arylboronic acids typically exhibit a single, broad resonance. The chemical shift provides information about the coordination state and electronic environment of the boron atom.

Data Presentation: Predicted NMR Assignments

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment Rationale |

| ¹H | ~8.4 - 8.6 | Singlet | H-6: Deshielded by adjacent nitrogen. |

| ¹H | ~7.9 - 8.1 | Singlet | H-3: Standard aromatic region. |

| ¹H | Broad, variable | Singlet | B(OH)₂: Acidic protons, exchangeable. Shift depends on concentration and solvent. |

| ¹³C | ~160 - 165 | Singlet | C-2: Attached to both N and Cl, highly deshielded. |

| ¹³C | ~150 - 155 | Singlet | C-6: Attached to N. |

| ¹³C | ~145 - 150 | Singlet (broad) | C-4: Attached to Boron, coupling to boron can cause broadening. |

| ¹³C | ~130 - 135 | Singlet | C-3: Standard aromatic C-H. |

| ¹³C | ~115 - 120 | Singlet | C-5: Attached to Bromine. |

| ¹¹B | ~25 - 30 | Broad Singlet | B(OH)₂: Typical for sp² hybridized boron in an arylboronic acid. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable -OH protons.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024-4096 scans).

-

¹¹B NMR Acquisition: Using a broadband probe, acquire a proton-decoupled ¹¹B spectrum. This is a highly sensitive nucleus, and a spectrum can often be obtained in a few minutes. Use a boric acid solution as an external reference if necessary.

-

Data Processing: Process all spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Mass Spectrometry (MS)

MS is the gold standard for confirming molecular weight and, with high resolution, the elemental formula.

Trustworthiness & Self-Validation: The presence of both bromine and chlorine provides a highly characteristic and definitive isotopic signature. Observing this complex pattern is a powerful validation of the compound's elemental composition, as it is statistically improbable for an impurity to replicate this signature.

A. Expected Isotopic Pattern The molecule contains two elements with significant natural isotopes: Chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) and Bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%). This results in a distinctive cluster of peaks for the molecular ion [M]⁺.

-

[M]⁺: Contains ³⁵Cl and ⁷⁹Br.

-

[M+2]⁺: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br. This is the most abundant peak in the cluster.

-

[M+4]⁺: Contains ³⁷Cl and ⁸¹Br.

B. High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the molecular formula, C₅H₄BBrClNO₂.

Data Presentation: Predicted Molecular Ion Isotope Pattern

| Ion | Calculated m/z (for ¹¹B, ⁷⁹Br, ³⁵Cl) | Relative Intensity (%) | Composition |

| [M]⁺ | 234.9316 | ~76 | C₅H₄¹¹B⁷⁹Br³⁵ClNO₂ |

| [M+2]⁺ | 236.9287 | ~100 | C₅H₄¹¹B⁸¹Br³⁵ClNO₂ / C₅H₄¹¹B⁷⁹Br³⁷ClNO₂ |

| [M+4]⁺ | 238.9257 | ~24 | C₅H₄¹¹B⁸¹Br³⁷ClNO₂ |

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in both positive and negative ion modes, as boronic acids can sometimes be observed as adducts or deprotonated species.[6][7] Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

-

HRMS Acquisition: On a high-resolution instrument (e.g., TOF or Orbitrap), perform the analysis to obtain an accurate mass measurement.

-

Data Analysis: Compare the observed isotopic pattern and accurate mass to the theoretical values calculated for the proposed structure.

Definitive Structure: Single-Crystal X-ray Diffraction

While spectroscopic methods define atomic connectivity, X-ray crystallography provides the absolute, three-dimensional atomic arrangement in the solid state.[8][9] It is the ultimate confirmation of structure.

Authoritative Grounding: This technique directly visualizes the electron density of the molecule, allowing for the precise measurement of bond lengths, bond angles, and torsional angles. It also reveals how molecules pack in the crystal lattice and identifies key intermolecular interactions, such as the hydrogen-bonded dimers commonly formed by boronic acids.[10][11]

Caption: Standard workflow for single-crystal X-ray structure determination.

Experimental Protocol: X-ray Diffraction

-

Crystallization: This is often the most challenging step.[9] High-quality single crystals must be grown. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound, or by vapor diffusion techniques. A range of solvents should be screened (e.g., ethyl acetate, hexane, methanol, dichloromethane).

-

Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head.[10]

-

Data Collection: The crystal is placed in an X-ray diffractometer, cooled in a nitrogen stream, and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction pattern of intensities is collected on a detector.[8][12]

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and symmetry. The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined computationally to best fit the experimental data.

-

Validation: The final structure is validated using established crystallographic metrics and deposited as a Crystallographic Information File (CIF).

Integrated Analytical Workflow

No single technique should be used in isolation. The strength of a structural elucidation lies in the corroboration of data from orthogonal methods. The workflow below illustrates a logical and efficient progression from initial synthesis to final, unambiguous structural confirmation.

Caption: Logical workflow for comprehensive structural analysis.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical chemistry workflow. The initial hypothesis generated from NMR and MS, with its unique isotopic signature, provides strong evidence for the proposed structure. This is then unequivocally confirmed by the atomic-level resolution of single-crystal X-ray diffraction. For any researcher, scientist, or drug development professional working with this or similar critical building blocks, adherence to such a rigorous, self-validating protocol is paramount for ensuring data integrity and advancing therapeutic programs with confidence.

References

- 1. nbinno.com [nbinno.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abacipharma.com [abacipharma.com]

- 5. aobchem.com [aobchem.com]

- 6. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mayo.edu [mayo.edu]

An In-depth Technical Guide to the Synthesis of (5-Bromo-2-chloropyridin-4-yl)boronic acid

Introduction: The Strategic Importance of (5-Bromo-2-chloropyridin-4-yl)boronic acid in Drug Discovery

This compound is a pivotal, multi-functional building block in modern medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its substituents, enabling sequential and site-selective modifications. This attribute is invaluable for the construction of complex molecular architectures commonly found in contemporary drug candidates. The pyridine core is a well-established pharmacophore that can enhance aqueous solubility, modulate pharmacokinetic properties, and engage in crucial hydrogen bonding interactions with biological targets.[1] Boronic acids and their derivatives are integral to drug discovery, with several FDA-approved drugs, such as Bortezomib, containing this moiety.[2][3]

The primary utility of this compound is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[1][4] This reaction facilitates the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[4][5] The distinct electronic environments of the chloro and bromo substituents on the pyridine ring allow for chemoselective coupling, a feature highly sought after in the synthesis of complex molecules.[4] This guide provides a comprehensive overview of the synthesis of this key intermediate, delving into the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Synthetic Strategies: A Mechanistic Perspective

Several synthetic routes to pyridinylboronic acids have been established, each with its own set of advantages and limitations.[6] The most prevalent methods include:

-

Halogen-Metal Exchange followed by Borylation: This is a classic and often cost-effective method for preparing aryl and heteroaryl boronic acids.[6][7]

-

Palladium-Catalyzed Cross-Coupling of Halopyridines: This approach utilizes a palladium catalyst to couple a halopyridine with a diboron reagent.[6]

-

Iridium or Rhodium-Catalyzed C-H Borylation: This method involves the direct borylation of a C-H bond, offering an atom-economical route.[6][8]

For the synthesis of this compound, the halogen-metal exchange route starting from a suitable polyhalogenated pyridine is a common and practical approach.

The Halogen-Metal Exchange Pathway

The synthesis of this compound can be efficiently achieved through a halogen-metal exchange reaction on a precursor such as 5-bromo-2-chloro-4-iodopyridine, followed by quenching with a boronic ester. The choice of the starting material is critical. The carbon-iodine bond is significantly weaker and more reactive towards lithium-halogen exchange compared to the carbon-bromine and carbon-chlorine bonds.[4] This differential reactivity allows for selective metalation at the 4-position of the pyridine ring.

The reaction is typically carried out at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the highly reactive lithiated intermediate.[7] An organolithium reagent, such as n-butyllithium, is used to effect the halogen-metal exchange. The resulting lithiated pyridine is then reacted in situ with a trialkyl borate, such as triisopropyl borate, to form the boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the desired boronic acid.

A key consideration in this synthesis is the "in situ quench" technique.[7] In this protocol, the organolithium reagent is added to a solution containing both the halopyridine and the trialkyl borate. This approach is based on the principle that the rate of lithium-halogen exchange is substantially faster than the reaction between the organolithium reagent and the trialkyl borate, thus favoring the desired reaction pathway.[7]

Experimental Protocol: A Step-by-Step Guide

The following protocol details a representative synthesis of this compound via a halogen-metal exchange reaction.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Bromo-2-chloro-4-iodopyridine | C₅H₂BrClIN | 318.32 | 10.0 g | 31.4 mmol |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 13.8 mL | 34.5 mmol |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 8.7 mL | 37.7 mmol |

| 2 M Hydrochloric Acid | HCl | 36.46 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - |

Reaction Setup and Procedure

-

Preparation: A 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is flame-dried under a stream of nitrogen.

-

Initial Charging: The flask is charged with 5-bromo-2-chloro-4-iodopyridine (10.0 g, 31.4 mmol) and anhydrous tetrahydrofuran (200 mL). The solution is cooled to -78 °C using an acetone/dry ice bath.

-

Lithiation: n-Butyllithium (13.8 mL of a 2.5 M solution in hexanes, 34.5 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.

-

Borylation: Triisopropyl borate (8.7 mL, 37.7 mmol) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for 2 hours.

-

Warming and Quenching: The cooling bath is removed, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of 2 M hydrochloric acid until the pH is approximately 2.

-

Workup: The aqueous layer is separated and washed with diethyl ether (3 x 50 mL) to remove any unreacted starting material and byproducts. The aqueous layer is then concentrated under reduced pressure to a minimal volume.

-

Isolation and Purification: The resulting solid is collected by filtration, washed with a small amount of cold water, and then with hexanes. The crude product is dried under vacuum to afford this compound as a white to off-white solid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

Visualization of the Synthetic Workflow

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridine ring protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, including the carbon bearing the boronic acid group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |

| Melting Point | A sharp melting point range, indicative of high purity. |

Challenges and Considerations in Synthesis and Handling

The synthesis and handling of pyridylboronic acids present several challenges that researchers must be aware of.

Stability of Pyridylboronic Acids

Pyridylboronic acids, particularly those with the boronic acid group at the 2-position, can be prone to protodeboronation, a process where the carbon-boron bond is cleaved.[9] While 4-pyridylboronic acids are generally more stable than their 2-isomers, careful handling is still required.[1] They are often sensitive to moisture and should be stored in a dry, inert atmosphere at low temperatures.[1]

Purification Strategies

The purification of boronic acids can be challenging due to their polarity and tendency to adhere to silica gel.[10][11] Recrystallization is often the preferred method for obtaining high-purity material.[11] Alternative purification techniques include the formation of a crystalline diethanolamine adduct or extraction with a sorbitol solution.[11] For boronate esters, purification can sometimes be achieved using silica gel chromatography, but this should be done rapidly to minimize decomposition.[10][12]

Visualization of the Reaction Mechanism

Caption: Simplified reaction mechanism for the synthesis of this compound.

Conclusion

The synthesis of this compound is a critical process for advancing drug discovery programs. A thorough understanding of the underlying reaction mechanisms, careful execution of the experimental protocol, and awareness of the challenges associated with handling these compounds are essential for success. This guide provides a solid foundation for researchers and scientists working in this field, enabling the reliable and efficient production of this valuable synthetic intermediate.

References

-

Arkat USA. Recent progress in the synthesis of pyridinylboronic acids and esters. Available from: [Link]

-

Li, W., Nelson, D. P., Jensen, M. S., & R. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. Available from: [Link]

-

Career Henan Chemical Co. 3-Pyridylboronic acid(cas no: 1692-25-7). Available from: [Link]

-

ResearchGate. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline | Request PDF. Available from: [Link]

-

American Chemical Society. Iridium-catalyzed C-H borylation of substituted pyridines - ACS Fall 2025. Available from: [Link]

-

American Chemical Society. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). Available from: [Link]

-

National Institutes of Health. A General Solution for the 2-Pyridyl Problem. Available from: [Link]

-

Reddit. Purification of boronic acids? : r/chemistry. (2017). Available from: [Link]

-

Journal of the American Chemical Society. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Available from: [Link]

-

Jiao Research Group. Pyridine-Catalyzed Radical Borylation of Aryl Halides. Available from: [Link]

-

National Institutes of Health. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Available from: [Link]

- Google Patents. WO2005019229A1 - Process for purification of boronic acid and its derivatives.

-

ACS Omega. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. (2022). Available from: [Link]

-

Organic Chemistry Portal. Pyridine-Catalyzed Radical Borylation of Aryl Halides. Available from: [Link]

-

ResearchGate. How to purify boronic acids/boronate esters?. (2016). Available from: [Link]

-

The Royal Society of Chemistry. Tautomeric equilibria and binding selectivity of pyridineboronic acids. Available from: [Link]

-

ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025). Available from: [Link]

-

HETEROCYCLES. REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. (1994). Available from: [Link]

-

ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Available from: [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (2022). Available from: [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

AbacipharmTech. This compound. Available from: [Link]

-

MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Available from: [Link]

-

ResearchGate. Selective monolithiation of 2,5-dibromopyridine with butyllithium. Available from: [Link]

-

ResearchGate. Chemical synthesis. Reagents and Conditions: a bis(pinacolato)diboron,... | Download Scientific Diagram. Available from: [Link]

-

ResearchGate. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles | Request PDF. (2025). Available from: [Link]

-

PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]

-

PubChem. 5-Bromopyridine-2-boronic acid | C5H5BBrNO2 | CID 22832077. Available from: [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: [Link]

-

PubMed. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. (2007). Available from: [Link]

Sources

- 1. 3-Pyridylboronic acid(cas no: 1692-25-7) - Career Henan Chemical Co. [coreychem.com]

- 2. mdpi.com [mdpi.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

Navigating the Spectroscopic Landscape of (5-Bromo-2-chloropyridin-4-yl)boronic acid: A Technical Guide

For Immediate Release

[City, State] – In the intricate world of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. (5-Bromo-2-chloropyridin-4-yl)boronic acid, a halogenated pyridine derivative, presents itself as a versatile building block, particularly in cross-coupling reactions for the synthesis of complex organic molecules. Its utility in the development of pharmaceuticals and functional materials necessitates a thorough understanding of its structural and electronic properties. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—that define this compound.

While direct experimental spectra for this compound (CAS No. 871329-63-4) are not widely available in public databases, this guide will provide a predictive analysis based on established spectroscopic principles and data from closely related analogs. We will explore the theoretical underpinnings of the expected spectral features, offering a robust framework for researchers to interpret their own experimental data.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound dictates its unique spectral fingerprint. The pyridine ring, substituted with a bromine atom, a chlorine atom, and a boronic acid group, creates a distinct electronic environment that influences the chemical shifts in NMR, fragmentation patterns in MS, and vibrational modes in IR spectroscopy.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons on the pyridine ring and the acidic protons of the boronic acid group.

-

Pyridine Protons: The protons at positions 3 and 6 of the pyridine ring are in different chemical environments and are expected to appear as distinct singlets, or as doublets if long-range coupling is resolved. The electron-withdrawing effects of the chlorine, bromine, and boronic acid groups will deshield these protons, causing them to resonate at a relatively high chemical shift (downfield), likely in the range of 7.5-9.0 ppm.

-

Boronic Acid Protons: The two hydroxyl protons of the boronic acid group are acidic and their chemical shift is highly dependent on the solvent, concentration, and temperature. They are expected to appear as a broad singlet, which may exchange with deuterium in D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon framework of the molecule.

-

Pyridine Carbons: Five distinct signals are expected for the five carbons of the pyridine ring. The carbons bearing the electronegative substituents (C2-Cl, C5-Br, and C4-B) will be significantly deshielded and appear at higher chemical shifts. The carbon attached to the boron atom (C4) may show broadening due to quadrupolar relaxation of the boron nucleus.

-

Challenges in Prediction: Precise chemical shift prediction without experimental data is challenging due to the complex interplay of electronic effects from the three different substituents.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Molecular Ion Peak

For this compound (C₅H₄BBrClNO₂), the molecular weight is approximately 235.26 g/mol . In a high-resolution mass spectrum, the molecular ion peak [M]⁺ would be observed. A key feature would be the isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a characteristic cluster of peaks for the molecular ion.

Fragmentation Pathways

Under electron impact (EI) or other ionization techniques, the molecule is expected to fragment in predictable ways. Common fragmentation pathways for arylboronic acids include the loss of water (H₂O) and boric acid (H₃BO₃). The pyridine ring itself is relatively stable, but fragmentation could involve the loss of the halogen atoms.

Anticipated Mass Spectrometry Fragmentation

Caption: A simplified diagram of potential fragmentation pathways.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Key Vibrational Modes

-

O-H Stretching: The hydroxyl groups of the boronic acid will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is due to hydrogen bonding.

-

B-O Stretching: A strong absorption band corresponding to the B-O stretching vibration is expected in the range of 1300-1400 cm⁻¹.

-

Aromatic C-H and C=C/C=N Stretching: The aromatic pyridine ring will show C-H stretching vibrations typically above 3000 cm⁻¹ and characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-Cl and C-Br Stretching: The carbon-halogen stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocols: A Guide to Data Acquisition

For researchers seeking to acquire their own spectral data for this compound, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable method such as direct infusion or coupled with a chromatographic technique (e.g., LC-MS or GC-MS).

-

Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is often suitable for polar molecules like boronic acids.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range, ensuring sufficient resolution to observe the isotopic patterns.

IR Spectroscopy

-

Sample Preparation: Prepare the sample using a method such as a KBr pellet, a Nujol mull, or as a thin film on a salt plate (for liquids or low-melting solids). Attenuated Total Reflectance (ATR) is a modern, convenient alternative.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

While a complete, publicly available dataset for the spectral characterization of this compound remains elusive, this guide provides a comprehensive, predictive framework based on fundamental spectroscopic principles. By understanding the expected NMR, MS, and IR signatures, researchers can confidently interpret their own experimental data, verify the identity and purity of their samples, and accelerate their research and development efforts in the synthesis of novel and impactful molecules.

References

Due to the lack of specific literature containing the spectral data for this compound, this section cannot be populated with direct references for the data. The principles discussed are based on standard organic spectroscopy textbooks and general knowledge in the field.

Physical and chemical properties of (5-Bromo-2-chloropyridin-4-yl)boronic acid

An In-depth Technical Guide to (5-Bromo-2-chloropyridin-4-yl)boronic acid

Introduction

This compound is a halogenated heterocyclic boronic acid derivative. Its structural complexity, featuring a pyridine ring substituted with a bromine atom, a chlorine atom, and a boronic acid group, makes it a highly valuable and versatile building block in modern organic synthesis. The distinct electronic environments of the C-Br and C-Cl bonds, coupled with the reactivity of the boronic acid moiety, allow for selective and sequential functionalization. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its applications in cross-coupling chemistry, and detailed protocols for its handling and use, tailored for researchers and professionals in drug discovery and chemical development.

Physicochemical and Structural Properties

The precise experimental determination of all physical properties for this compound is not extensively reported in public literature. The data presented below is a consolidation of information from chemical suppliers and predictive modeling.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 871329-63-4 | [1][2] |

| Molecular Formula | C₅H₄BBrClNO₂ | [2][3][4] |

| Molecular Weight | 236.26 g/mol | [4][5] |

| Appearance | White to off-white solid/powder | [6] |

| Melting Point | Data not available. Related compounds like 5-Bromo-2-chloropyridine melt in the range of 65-69 °C. | - |

| Boiling Point | 386.6 ± 52.0 °C (Predicted for isomer) | [6] |

| Density | 1.90 ± 0.1 g/cm³ (Predicted for isomer) | [6] |

| pKa | 6.27 ± 0.58 (Predicted for isomer) | [6] |

Solubility Profile

Structural Information & Stability

Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly upon heating or under vacuum. This is a reversible equilibrium. For this compound, it is crucial to store the compound in a cool, dry environment, preferably under an inert atmosphere, to minimize boroxine formation and maintain its reactivity.[4][6]

Chemical Reactivity and Synthetic Applications

The primary utility of this compound in organic synthesis is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[9] This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds, enabling the construction of complex biaryl and hetero-biaryl scaffolds.[10]

The Suzuki-Miyaura Coupling Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

-

Oxidative Addition: A low-valent Palladium(0) catalyst oxidatively adds to an organohalide (Ar¹-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-Ar¹-Ar² complex. The base activation is critical as it forms a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻), which facilitates the transfer.[9]

-

Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are eliminated from the palladium center, forming the desired C-C bond in the biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[11]

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. aobchem.com [aobchem.com]

- 3. (2-Bromo-5-chloropyridin-4-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 4. 1072944-19-4|(5-Bromo-2-chloropyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 5. 1072952-51-2 | (2-Bromo-5-chloropyridin-4-yl)boronic acid - Moldb [moldb.com]

- 6. 2-BROMO-5-CHLOROPYRIDINE-4-BORONIC ACID CAS#: 1072952-51-2 [amp.chemicalbook.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of (5-Bromo-2-chloropyridin-4-yl)boronic acid in Organic Solvents

Abstract

(5-Bromo-2-chloropyridin-4-yl)boronic acid is a key building block in modern synthetic chemistry, particularly for the construction of complex molecular architectures in drug discovery and materials science. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is paramount. However, the successful execution of these synthetic transformations is critically dependent on the solubility of this reagent in suitable organic solvents. This in-depth technical guide addresses the solubility profile of this compound. Recognizing the scarcity of specific quantitative solubility data in published literature, this guide provides a framework for understanding its solubility based on fundamental chemical principles and data from analogous compounds. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to precisely determine the solubility of this compound in their own laboratory settings. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively utilize this compound in their research endeavors.

Introduction: The Synthetic Versatility and Solubility Challenge of a Key Boronic Acid

This compound, with the chemical formula C₅H₄BBrClNO₂, is a bifunctional aromatic compound containing a pyridine ring substituted with a bromine atom, a chlorine atom, and a boronic acid moiety.[1] This trifecta of functional groups makes it a highly valuable reagent in organic synthesis, offering multiple reaction sites for sequential and regioselective cross-coupling reactions. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds.[2]

Despite its synthetic potential, a significant practical challenge lies in its solubility. The choice of solvent is a critical parameter that dictates reaction kinetics, yields, and the ease of purification. A poorly chosen solvent can lead to heterogeneous reaction mixtures, resulting in slow and incomplete reactions. Conversely, a solvent in which the boronic acid is highly soluble can facilitate a homogeneous reaction environment, leading to more efficient and reproducible outcomes.

A comprehensive search of the scientific literature reveals a notable lack of specific quantitative solubility data for this compound. This guide, therefore, aims to bridge this knowledge gap by:

-

Providing a theoretical framework for predicting its solubility in various organic solvents.

-

Presenting a robust, step-by-step experimental protocol for determining its solubility.

-

Discussing the practical implications of solubility in the context of its primary application, the Suzuki-Miyaura cross-coupling reaction.

Theoretical Underpinnings of Solubility: A Predictive Approach

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. In the case of this compound, several structural features influence its solubility profile:

-

The Boronic Acid Group: The -B(OH)₂ group is capable of acting as both a hydrogen bond donor and acceptor. This characteristic suggests that it will have favorable interactions with polar, protic solvents (e.g., alcohols) and polar, aprotic solvents with hydrogen bond accepting capabilities (e.g., ethers, ketones).

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the overall polarity of the molecule.

-

The Halogen Substituents: The bromo and chloro groups are electron-withdrawing and increase the molecule's polarity. They also contribute to van der Waals interactions.

Based on these features and general solubility trends observed for other boronic acids, such as phenylboronic acid, we can anticipate the following solubility behavior for this compound[2][3]:

-

High Solubility: Expected in polar aprotic solvents like tetrahydrofuran (THF), 1,4-dioxane, acetone, and 3-pentanone. These solvents can engage in hydrogen bonding with the boronic acid's hydroxyl groups.[2]

-

Moderate Solubility: Likely in less polar ethers like diethyl ether and in chlorinated solvents such as chloroform and dichloromethane.

-

Low Solubility: Anticipated in nonpolar hydrocarbon solvents like hexane, heptane, and cyclohexane, where the polar interactions are minimal.[2]

It is also important to consider the potential for boronic acids to undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating.[4] This transformation can alter the solubility characteristics of the compound.

Quantitative Solubility Data: A Comparative Analysis

| Solvent | Chemical Class | Polarity (Dielectric Constant) | Phenylboronic Acid Solubility | Predicted Solubility of this compound |

| High Solubility | ||||

| 1,4-Dioxane | Ether | 2.2 | High | High |

| Tetrahydrofuran (THF) | Ether | 7.5 | High | High |

| Acetone | Ketone | 20.7 | High[2][3] | High |

| Moderate Solubility | ||||

| Chloroform | Halogenated | 4.8 | Moderate[2][3] | Moderate |

| Diethyl Ether | Ether | 4.3 | High[2] | Moderate to High |

| Low Solubility | ||||

| Toluene | Aromatic Hydrocarbon | 2.4 | Low | Low |

| Methylcyclohexane | Aliphatic Hydrocarbon | 2.0 | Very Low[2][3] | Very Low |

| Hexane | Aliphatic Hydrocarbon | 1.9 | Very Low | Very Low |

Note: The predicted solubility is a qualitative estimation based on the increased polarity of this compound compared to phenylboronic acid.

Experimental Protocol for Solubility Determination: A Self-Validating System

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The dynamic (or synthetic) method is a widely accepted and robust technique for determining the solubility of compounds in various solvents as a function of temperature.[4][5] This method involves visually or instrumentally observing the temperature at which a solid-liquid mixture of known composition becomes a clear, homogeneous solution upon controlled heating.

Materials and Equipment

-

This compound (CAS: 1072952-51-2)[1]

-

High-purity organic solvents (e.g., THF, 1,4-dioxane, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Glass vials with magnetic stir bars and sealable caps

-

Controlled heating and stirring plate (e.g., oil bath or heating block)

-

Calibrated digital thermometer (± 0.1 °C)

-

Optional: Turbidity sensor or laser light source and detector for automated determination of dissolution

Step-by-Step Methodology

-

Preparation of Samples:

-

Accurately weigh a specific amount of this compound into a series of glass vials.

-

To each vial, add a precise volume or mass of the desired organic solvent to create mixtures of known compositions.

-

Add a magnetic stir bar to each vial and securely seal the cap.

-

-

Equilibration and Dissolution:

-

Place the vials on the heating and stirring plate.

-

Begin stirring at a constant and vigorous rate to ensure good mixing.

-

Slowly increase the temperature of the system at a constant rate (e.g., 0.2-0.5 °C per minute) to allow for thermal equilibrium to be reached.[5]

-

-

Determination of Dissolution Temperature:

-

Carefully observe the contents of each vial as the temperature increases.

-

The dissolution temperature (or clear point) is the temperature at which the last solid particles of the boronic acid disappear, resulting in a completely clear solution.

-

Record this temperature for each sample of known composition.

-

-

Data Analysis and Curve Construction:

-

Repeat the measurement for each composition to ensure reproducibility.

-

Plot the dissolution temperature (°C or K) against the mole fraction or concentration (e.g., g/100g of solvent) of the boronic acid.

-

The resulting plot is the solubility curve for this compound in that specific solvent.

-

Experimental Workflow Diagram

Caption: Workflow for the dynamic method of solubility determination.

Practical Implications in Suzuki-Miyaura Cross-Coupling Reactions

The solubility of this compound is of paramount importance in its application in Suzuki-Miyaura cross-coupling reactions. The choice of solvent can significantly impact the reaction's success.[6]

-

Homogeneous vs. Heterogeneous Reactions: A solvent system that fully dissolves the boronic acid, the coupling partner, and the catalyst is highly desirable. Homogeneous conditions generally lead to faster reaction rates and higher yields as the reactants are in the same phase.

-

Common Solvents in Suzuki Reactions: Solvents like 1,4-dioxane, THF, and toluene, often in combination with an aqueous base, are frequently used in Suzuki-Miyaura couplings.[7] The solubility of the boronic acid in the organic phase of such a biphasic system is crucial for its efficient transfer to the catalytic cycle.

-

Temperature Effects: As demonstrated by the experimental protocol, the solubility of boronic acids is temperature-dependent. For reactions that require elevated temperatures, a solvent that provides adequate solubility at the reaction temperature should be chosen.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound may not be universally available, data from analogous compounds like 2-Fluoropyridine-5-boronic acid and other halogenated pyridines provide guidance.[8][9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[8]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[9]

Conclusion